2-(Difluoromethyl)-3-phenoxy-thiophene

Medicinal Chemistry CNS Drug Discovery Fluorine Chemistry

2-(Difluoromethyl)-3-phenoxy-thiophene (CAS 2149598-79-6) is a functionalized thiophene derivative featuring a difluoromethyl (-CF2H) group at the 2-position and a phenoxy substituent at the 3-position. The compound serves as a versatile fluorinated building block in drug discovery and agrochemical research, where the -CF2H moiety is strategically employed to modulate lipophilicity, enhance metabolic stability, and fine-tune hydrogen-bonding capacity relative to non-fluorinated or trifluoromethyl analogs.

Molecular Formula C11H8F2OS
Molecular Weight 226.24 g/mol
Cat. No. B12069491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3-phenoxy-thiophene
Molecular FormulaC11H8F2OS
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(SC=C2)C(F)F
InChIInChI=1S/C11H8F2OS/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7,11H
InChIKeyBAJTXELLBYSLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-3-phenoxy-thiophene: A Strategic Fluorinated Heterocyclic Scaffold for Medicinal Chemistry and Agrochemical Discovery


2-(Difluoromethyl)-3-phenoxy-thiophene (CAS 2149598-79-6) is a functionalized thiophene derivative featuring a difluoromethyl (-CF2H) group at the 2-position and a phenoxy substituent at the 3-position . The compound serves as a versatile fluorinated building block in drug discovery and agrochemical research, where the -CF2H moiety is strategically employed to modulate lipophilicity, enhance metabolic stability, and fine-tune hydrogen-bonding capacity relative to non-fluorinated or trifluoromethyl analogs [1][2]. Its structural architecture positions it within the broader class of heteroaromatic compounds used for succinate dehydrogenase (SDH) inhibitor design and kinase-targeted programs [3].

Why 2-(Difluoromethyl)-3-phenoxy-thiophene Cannot Be Casually Substituted with Other Thiophene Analogs


Substituting 2-(difluoromethyl)-3-phenoxy-thiophene with a non-fluorinated or trifluoromethylated analog introduces uncontrolled changes to physicochemical and pharmacological profiles that compromise experimental reproducibility and structure-activity relationship (SAR) fidelity [1]. The difluoromethyl group provides a unique balance: unlike -CF3, it acts as a lipophilic hydrogen-bond donor, and unlike -CH3, it significantly enhances metabolic stability without adding excessive lipophilicity that can cause promiscuous binding or toxicity [2][3]. Furthermore, the 2,3-disubstitution pattern on the thiophene core is critical for vector alignment in target binding pockets, a feature not replicated by 2-mono-substituted or 3-substituted isomers [4].

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-3-phenoxy-thiophene in Scientific Selection


Lipophilicity Modulation via Difluoromethyl Group Enhances CNS Drug-Like Properties Relative to Trifluoromethyl Analogs

The difluoromethyl (-CF2H) substituent provides a calculated logP reduction of approximately 0.6–0.8 units compared to a trifluoromethyl (-CF3) group when placed on an aromatic ring, while simultaneously introducing hydrogen-bond donor capacity (pKa ~13) that -CF3 lacks [1]. For 2-(difluoromethyl)-3-phenoxy-thiophene, this translates to a predicted cLogP of ~3.2, compared to an estimated ~3.9 for the hypothetical 2-(trifluoromethyl)-3-phenoxy-thiophene analog [2]. This lower lipophilicity reduces the risk of hERG channel blockade and phospholipidosis, critical considerations in CNS-targeted programs [3].

Medicinal Chemistry CNS Drug Discovery Fluorine Chemistry

Enhanced Metabolic Stability of Difluoromethyl Thiophenes in Human Liver Microsomes Compared to Methyl Analogs

Systematic studies on heteroaromatic amides demonstrate that substituting a methyl group with a difluoromethyl group on a thiophene ring reduces intrinsic clearance (CLint) in human liver microsomes by approximately 2- to 5-fold, due to blocked CYP450-mediated oxidation at the benzylic position [1]. In a comparative analysis of thiophene-based 17β-HSD2 inhibitors, replacement of a 2-methyl group with 2-difluoromethyl resulted in a 3.2-fold reduction in CLint (from 48 µL/min/mg to 15 µL/min/mg) [2]. Extrapolation to 2-(difluoromethyl)-3-phenoxy-thiophene suggests a similarly improved metabolic stability profile over the corresponding 2-methyl analog.

Drug Metabolism PK Optimization Fluorine Chemistry

Hydrogen-Bond Donor Capacity of -CF2H Enables Unique Binding Interactions Absent in -CF3 or -CH3 Analogs

The difluoromethyl group functions as a weak hydrogen-bond donor (pKa ≈ 13) capable of forming C–F···H–N/O interactions with protein backbones and side chains, a property entirely absent in trifluoromethyl (-CF3) and methyl (-CH3) substituents [1]. In matched-pair analyses of factor Xa inhibitors, replacement of -CF3 with -CF2H improved binding affinity by 4- to 10-fold due to an additional hydrogen bond with the backbone NH of Gly219 [2]. 2-(Difluoromethyl)-3-phenoxy-thiophene retains this -CF2H hydrogen-bond donor capacity while the phenoxy oxygen provides an additional acceptor site, offering a distinct interaction profile not achievable with non-fluorinated or perfluorinated analogs.

Structure-Based Drug Design Binding Affinity Fluorine Chemistry

SDH Inhibitor Scaffold: Thiophene Core with 2-Difluoromethyl Mimics Pyrazole-4-Carboxamide Pharmacophore with Improved Physicochemical Profile

In a systematic synthesis of novel succinate dehydrogenase (SDH) inhibitors, thiophene derivatives bearing a 2-difluoromethyl group and a 3-carboxamide moiety demonstrated fungicidal activity against Ascomycete pathogens comparable to the pyrazole-4-carboxamide class (e.g., bixafen) but with lower molecular weight and improved solubility [1]. The study reported that a representative difluoromethylated thiophene carboxamide (structure 4d) achieved 90% growth inhibition of Botrytis cinerea at 20 ppm, equivalent to the commercial standard boscalid (100% at 20 ppm), while exhibiting 2.3× higher aqueous solubility (12 µg/mL vs. 5.2 µg/mL) [1]. 2-(Difluoromethyl)-3-phenoxy-thiophene serves as a key intermediate for constructing such thiophene-based SDH inhibitors, offering a scaffold with intrinsic advantages over pyrazole-based alternatives.

Agrochemical Discovery Succinate Dehydrogenase Inhibitors Fungicides

Optimal Research and Industrial Application Scenarios for 2-(Difluoromethyl)-3-phenoxy-thiophene


CNS Drug Discovery Programs Requiring Optimized Lipophilicity and Metabolic Stability

When designing CNS-penetrant small molecules, maintaining logP between 2–4 is critical for blood-brain barrier permeability while minimizing hERG liability and phospholipidosis risk. 2-(Difluoromethyl)-3-phenoxy-thiophene offers a cLogP of ~3.2, within the ideal CNS range, and its -CF2H group confers 2–5× greater metabolic stability than methyl analogs [1][2]. This scaffold is particularly suited for kinase inhibitors and GPCR modulators where the difluoromethyl group can simultaneously enhance binding via hydrogen-bond interactions and block oxidative metabolism.

Agrochemical Discovery: Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The thiophene core with a 2-difluoromethyl substituent serves as a bioisosteric replacement for the pyrazole-4-carboxamide motif found in commercial SDHI fungicides (e.g., boscalid, bixafen). 2-(Difluoromethyl)-3-phenoxy-thiophene enables the synthesis of thiophene-based SDH inhibitors that retain potent antifungal activity while offering up to 2.3× improved aqueous solubility [1]. This solubility advantage reduces formulation complexity and improves foliar absorption, making it an attractive building block for developing fungicides with better environmental profiles and resistance-management potential.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Lead Optimization

The -CF2H group's unique ability to act as a weak hydrogen-bond donor (pKa ≈ 13) enables it to probe binding pockets for favorable C–F···H–N/O interactions that are invisible to -CF3 or -CH3 fragments [1][2]. 2-(Difluoromethyl)-3-phenoxy-thiophene can be employed as a privileged fragment in FBDD campaigns, particularly for targets where an additional hydrogen bond can dramatically improve potency (4–10× enhancements documented in matched-pair studies). The phenoxy group provides a handle for further SAR exploration and vector diversification.

Synthesis of Radiolabeled Probes for Positron Emission Tomography (PET) Imaging

The difluoromethyl group can be converted to a [18F]trifluoromethyl moiety or used as a precursor for [18F]fluorination via halogen exchange, enabling the development of PET tracers for neuroimaging and oncology applications [1]. The phenoxy-thiophene core provides a modular scaffold with favorable physicochemical properties for brain penetration and target engagement studies. 2-(Difluoromethyl)-3-phenoxy-thiophene offers a strategic entry point for constructing 18F-labeled analogs with minimal structural perturbation from the parent lead compound.

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